2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
DSM-421 is a small molecule drug that acts as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum, making DSM-421 a promising candidate for the treatment of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSM-421 involves the preparation of pyrimidone derivativesThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of DSM-421 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
DSM-421 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
DSM-421 has several scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on Plasmodium falciparum and its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Mechanism of Action
DSM-421 exerts its effects by inhibiting Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is essential for the de novo pyrimidine biosynthetic pathway in Plasmodium falciparum. By inhibiting this enzyme, DSM-421 disrupts the production of pyrimidines, which are necessary for DNA and RNA synthesis, ultimately leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
DSM-265: Another dihydroorotate dehydrogenase inhibitor with a similar mechanism of action.
Chloroquine: A widely used antimalarial drug that targets a different pathway.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase
Uniqueness of DSM-421
DSM-421 is unique due to its high selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme. This selectivity reduces the potential for side effects and increases its efficacy as an antimalarial agent .
Properties
Molecular Formula |
C14H11F5N6 |
---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |
InChI Key |
HDLFZCDEGAWEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F |
Origin of Product |
United States |
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